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Compound of Interest

Compound Name: Bumetrizole

Cat. No.: B141658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicokinetic profiles of phenolic

benzotriazoles, a class of ultraviolet (UV) absorbers used in various industrial and consumer

products. The primary focus is on Bumetrizole (UV-326), with comparisons drawn to other

notable analogues. The information is compiled from available scientific literature to assist

researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) of

these compounds.

In Vivo Toxicokinetic Parameters
A key study by Waidyanatha and colleagues (2021) provides extensive comparative in vivo

toxicokinetic data for nine phenolic benzotriazoles, including Bumetrizole, in male rats. The

following tables summarize the key pharmacokinetic parameters following intravenous and oral

administration.

Intravenous Administration
Following a single intravenous dose of 2.25 mg/kg, the plasma concentrations of the tested

phenolic benzotriazoles were measured. The key toxicokinetic parameters are presented in

Table 1.

Table 1: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats Following a Single

Intravenous Administration (2.25 mg/kg)[1]
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Compound C₀ (ng/mL)
AUC₀₋inf
(h·ng/mL)

t₁/₂ (h)
CL
(mL/h/kg)

Vd (L/kg)

Unsubstituted

2-(2H-

Benzotriazol-

2-yl)phenol

(UV-P)

886 ± 121 3580 ± 329 22.4 ± 3.8 647 ± 59 20.9 ± 3.1

Monosubstitu

ted

Drometrizole 4510 ± 1170 10500 ± 1360 84.8 ± 29.8 219 ± 28 26.5 ± 6.9

2-(2H-

Benzotriazol-

2-yl)-4-tert-

butylphenol

1340 ± 190 10300 ± 1410 15.4 ± 1.1 222 ± 30 4.9 ± 0.6

Octrizole 1060 ± 160 11400 ± 1200 22.8 ± 3.6 200 ± 21 6.6 ± 0.9

Disubstituted

2-(2H-

Benzotriazol-

2-yl)-4,6-

bis(1,1-

dimethylprop

yl)phenol

1330 ± 160 16300 ± 2240 19.2 ± 1.9 140 ± 19 3.9 ± 0.5

2-(2H-

Benzotriazol-

2-yl)-4,6-

bis(1-methyl-

1-

phenylethyl)p

henol

1180 ± 260 25800 ± 5400 25.1 ± 7.2 89 ± 19 3.2 ± 0.5

Trisubstituted

(Halogenated

)
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Bumetrizole 1460 ± 310 18800 ± 3500 17.3 ± 4.4 122 ± 23 3.0 ± 0.4

2-(5-Chloro-

2H-

benzotriazol-

2-yl)-4,6-

bis(1,1-

dimethylethyl)

phenol

1160 ± 130 26100 ± 3200 31.7 ± 4.9 87 ± 11 4.0 ± 0.6

Data are presented as mean ± standard deviation. C₀: Initial plasma concentration; AUC₀₋inf:

Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-

life; CL: Clearance; Vd: Volume of distribution.

Oral Administration
The same study also investigated the toxicokinetics following a single oral gavage

administration at two dose levels: 30 mg/kg and 300 mg/kg. The results are summarized in

Tables 2 and 3. A general observation was that systemic exposure (Cmax and AUC) increased

with the degree of substitution on the phenol ring.[1] Oral bioavailability was generally low for

this class of compounds and tended to decrease with an increasing dose.[1]

Table 2: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats Following a Single

Oral Gavage Administration (30 mg/kg)[1]
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Compound
Cmax
(ng/mL)

Tmax (h)
AUC₀₋t
(h·ng/mL)

t₁/₂ (h)
Oral
Bioavailabil
ity (%)

Unsubstituted

2-(2H-

Benzotriazol-

2-yl)phenol

(UV-P)

18.2 ± 5.6 2.0 ± 1.7 210 ± 90 13.9 ± 5.3 5.9

Monosubstitu

ted

Drometrizole 138 ± 45
0.0196 ±

0.000

132000 ±

112000
1120 ± 1100 94.3

2-(2H-

Benzotriazol-

2-yl)-4-tert-

butylphenol

126 ± 39 3.3 ± 2.3 1320 ± 370 10.9 ± 1.7 12.8

Octrizole 134 ± 35 4.0 ± 0.0 2050 ± 420 13.5 ± 2.0 18.0

Disubstituted

2-(2H-

Benzotriazol-

2-yl)-4,6-

bis(1,1-

dimethylprop

yl)phenol

179 ± 46 6.0 ± 2.8 3740 ± 1030 17.2 ± 3.4 23.0

2-(2H-

Benzotriazol-

2-yl)-4,6-

bis(1-methyl-

1-

phenylethyl)p

henol

144 ± 32 4.7 ± 1.2 3900 ± 1000 24.3 ± 6.8 15.1
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Trisubstituted

(Halogenated

)

Bumetrizole 173 ± 36 4.7 ± 1.2 3100 ± 590 16.1 ± 2.9 16.5

2-(5-Chloro-

2H-

benzotriazol-

2-yl)-4,6-

bis(1,1-

dimethylethyl)

phenol

141 ± 23 6.0 ± 2.8 3500 ± 590 24.0 ± 5.4 13.4

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration;

Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time

zero to the last measurable concentration.

Table 3: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats Following a Single

Oral Gavage Administration (300 mg/kg)[1]
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Compound
Cmax
(ng/mL)

Tmax (h)
AUC₀₋t
(h·ng/mL)

t₁/₂ (h)
Oral
Bioavailabil
ity (%)

Unsubstituted

2-(2H-

Benzotriazol-

2-yl)phenol

(UV-P)

68.3 ± 24.2 2.7 ± 1.2 630 ± 180 10.1 ± 1.8 1.8

Monosubstitu

ted

Drometrizole 358 ± 127 0.266 ± 0.301
29800 ±

22400
103 ± 89 2.1

2-(2H-

Benzotriazol-

2-yl)-4-tert-

butylphenol

473 ± 138 6.0 ± 2.8 6820 ± 2040 13.6 ± 1.7 6.6

Octrizole 536 ± 128 6.0 ± 2.8 10400 ± 2300 17.5 ± 2.7 9.1

Disubstituted

2-(2H-

Benzotriazol-

2-yl)-4,6-

bis(1,1-

dimethylprop

yl)phenol

610 ± 130 8.0 ± 0.0 15100 ± 3200 20.9 ± 3.4 9.3

2-(2H-

Benzotriazol-

2-yl)-4,6-

bis(1-methyl-

1-

phenylethyl)p

henol

496 ± 103 6.0 ± 2.8 14900 ± 3400 28.5 ± 7.3 5.8
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Trisubstituted

(Halogenated

)

Bumetrizole 617 ± 158 6.0 ± 2.8 14000 ± 3300 20.6 ± 4.5 7.4

2-(5-Chloro-

2H-

benzotriazol-

2-yl)-4,6-

bis(1,1-

dimethylethyl)

phenol

520 ± 90 8.0 ± 0.0 15700 ± 3000 29.8 ± 6.6 6.0

Data are presented as mean ± standard deviation.

In Vitro Metabolism
Currently, there is a lack of publicly available, detailed in vitro metabolism studies specifically

for Bumetrizole. However, based on the general structure of phenolic benzotriazoles and data

from related compounds, the metabolic pathway is expected to involve hepatic

biotransformation.[2] A GreenScreen® assessment for Bumetrizole predicted three main

biodegradation pathways: oxidation of the methyl group on the phenolic ring, hydroxylation and

subsequent cleavage of the benzotriazole moiety, and dechlorination.[3][4] It is plausible that

similar oxidative processes occur during in vitro metabolism mediated by cytochrome P450

(CYP) enzymes in liver microsomes. For other phenolic benzotriazoles, such as UV-328, in

vitro studies using human liver microsomes have identified oxidative metabolites.[5]

Experimental Protocols
In Vivo Toxicokinetic Study (Waidyanatha et al., 2021)

Test Animals: Male Harlan Sprague Dawley rats.

Administration:

Intravenous (IV): A single dose of 2.25 mg/kg was administered via the jugular vein.
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Oral (Gavage): Single doses of 30 mg/kg or 300 mg/kg were administered.

Sample Collection: Blood samples were collected from the jugular vein at various time points

post-dosing.

Bioanalysis: Plasma concentrations of the phenolic benzotriazoles were determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-

compartmental methods to determine key pharmacokinetic parameters.

General In Vitro Metabolism Protocol using Liver
Microsomes
While a specific protocol for Bumetrizole is not available, a general workflow for assessing in

vitro metabolism is outlined below. This protocol is standard in drug metabolism studies.[6][7][8]

[9][10]

Incubation: The test compound (e.g., Bumetrizole) is incubated with liver microsomes (from

human or animal species) in the presence of NADPH (to initiate CYP-mediated reactions)

and other cofactors in a buffered solution.

Time Points: Aliquots are taken at various time points to monitor the disappearance of the

parent compound and the formation of metabolites.

Reaction Termination: The reaction is stopped at each time point by adding a quenching

solution (e.g., cold acetonitrile).

Sample Preparation: Samples are processed (e.g., centrifugation) to remove proteins.

Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the parent

compound and its metabolites.

Data Analysis: The rate of disappearance of the parent compound is used to calculate

metabolic stability parameters like half-life and intrinsic clearance. The structures of

metabolites are elucidated based on their mass spectral data.
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Caption: General workflow for in vitro metabolism studies of phenolic benzotriazoles using liver

microsomes.
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Toxicity and Signaling Pathways
The liver is consistently identified as a target organ for the toxicity of phenolic benzotriazoles in

short-term and subchronic oral exposure studies.[1] Chronic exposure to some analogues has

been associated with increased liver weights and histopathological changes in animal models.

[1][2]

While specific signaling pathways for Bumetrizole-induced toxicity are not well-elucidated,

some studies on related compounds provide initial insights. For instance, UV-P and

Bumetrizole (UV-326) have been shown to activate the Aryl Hydrocarbon Receptor (AhR)

pathway in fish.[11] Activation of nuclear receptors such as CAR, PXR, and PPAR, which are

involved in the regulation of drug-metabolizing enzymes, is thought to contribute to hepatocyte

hypertrophy induced by some chemicals.[12] Furthermore, Nrf2, a key regulator of cellular

responses to environmental stress, is another potential pathway of interest.[12]
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Caption: Putative signaling pathways involved in the toxicity of phenolic benzotriazoles.

Conclusion
The available data indicate that Bumetrizole shares several toxicokinetic characteristics with

other substituted phenolic benzotriazoles, including low oral bioavailability that decreases with

increasing doses. The liver is a primary target organ for toxicity within this class of compounds.

While in vivo data provides a solid foundation for comparison, further research is needed to

elucidate the specific in vitro metabolic pathways of Bumetrizole and to fully understand the

molecular signaling pathways that mediate its toxicity. This information will be crucial for

comprehensive risk assessment and the development of safer alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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